KB Src 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KB SRC 4 es un inhibidor potente y selectivo de la cinasa c-Src, una tirosina cinasa no receptora involucrada en la regulación de varios procesos celulares, incluyendo la proliferación, diferenciación y supervivencia. Este compuesto ha mostrado una actividad antitumoral significativa al inhibir el crecimiento de células cancerosas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

KB SRC 4 se sintetiza a través de un proceso de múltiples pasos que involucra la formación de un núcleo de pirazolo[3,4-d]pirimidina. Los pasos clave incluyen:

Formación del núcleo de pirazolo[3,4-d]pirimidina: Esto implica la reacción de 4-clorofenilhidrazina con acetoacetato de etilo para formar el intermedio, que luego se cicla para formar el núcleo de pirazolo[3,4-d]pirimidina.

Reacciones de sustitución: El núcleo se somete luego a varias reacciones de sustitución para introducir los grupos funcionales deseados, incluyendo los grupos 1,1'-bifenil-3-ilmetil y 1H-1,2,3-triazol-5-il.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento y métodos de purificación eficientes para asegurar la pureza y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

KB SRC 4 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.

Sustitución: Se pueden realizar varias reacciones de sustitución para introducir diferentes grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los haluros de arilo se utilizan comúnmente en reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

KB SRC 4 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto de herramienta para estudiar el papel de la cinasa c-Src en varias reacciones químicas y vías.

Biología: Empleado en estudios de biología celular para investigar los efectos de la inhibición de c-Src en procesos celulares como la proliferación, diferenciación y apoptosis.

Medicina: Explorado como un posible agente terapéutico para el tratamiento de cánceres y otras enfermedades que involucran actividad aberrante de c-Src.

Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas que se dirigen a la cinasa c-Src

Mecanismo De Acción

KB SRC 4 ejerce sus efectos al inhibir selectivamente la cinasa c-Src. El compuesto se une al sitio de unión al ATP de c-Src, previniendo la fosforilación de los objetivos aguas abajo. Esta inhibición interrumpe varias vías de señalización involucradas en la proliferación celular, supervivencia y migración, lo que lleva a la supresión del crecimiento y la progresión tumoral .

Comparación Con Compuestos Similares

Compuestos Similares

WAY-600: Un potente inhibidor ATP-competitivo de mTOR con selectividad sobre PI3Kα y PI3Kγ.

7-Hidroxi-4H-croman-4-ona: Un inhibidor de la cinasa Src con potencia moderada.

A 419259: Un inhibidor de pirrolo-pirimidina con alta selectividad hacia las cinasas de la familia Src.

Repotrectinib: Un potente inhibidor de ALK/ROS1/TRK con actividad contra la cinasa Src

Singularidad de KB SRC 4

This compound se destaca por su alta selectividad y potencia como inhibidor de c-Src. Exhibe una actividad antitumoral significativa y tiene un perfil de selectividad favorable entre los miembros de la familia Src, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

KB Src 4 is a potent and selective inhibitor of the c-Src kinase, which plays a critical role in various cellular processes, including proliferation, differentiation, and survival. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical properties, and implications in cancer therapy.

This compound selectively inhibits c-Src kinase by binding to its ATP-binding site. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways involved in tumor growth and progression. The compound exhibits a high affinity for c-Src with a dissociation constant (Kd) of 86 nM and an inhibition constant (Ki) of 44 nM. Importantly, this compound shows minimal inhibition on other kinases such as c-Abl, indicating its selectivity for c-Src over other Src family members (Table 1) .

The biochemical properties of this compound highlight its potential as a therapeutic agent:

| Property | Value |

|---|---|

| Selectivity | Highly selective for c-Src (Ki = 44 nM) |

| Kd for c-Src | 86 nM |

| Kd for Lck | 160 nM |

| Kd for Fgr | 240 nM |

| Kd for Yes | 720 nM |

| Kd for Lyn | >3200 nM |

| Kd for Hck | >4400 nM |

| Kd for Fyn | >40000 nM |

This table illustrates the compound's selectivity among different kinases, which is crucial for minimizing off-target effects during therapeutic applications.

Cellular Effects

In vitro studies demonstrate that this compound significantly inhibits the growth of various cancer cell lines, including:

- HT-29 (Colon cancer) : GI50 = 11 μM

- SK-BR-3 (Breast cancer) : GI50 = 12 μM

- MCF7 (Breast cancer) : GI50 = 11 μM

- MDA-MB-453 (Breast cancer) : GI50 = 6.0 μM

- NIH-3T3 (Fibroblast) : GI50 = Not specified

In particular, this compound has shown efficacy against the 4T1 mammary carcinoma cell line, leading to significant reductions in cell viability .

Case Studies and Research Findings

Recent studies have highlighted the role of c-Src in cancer progression and treatment resistance. For instance, increased levels of phosphorylated Src (pSrc-Y416) are associated with poor prognosis in HER2/hormone receptor-negative breast cancer patients treated with trastuzumab. This suggests that targeting c-Src with inhibitors like this compound may enhance treatment efficacy and overcome resistance mechanisms .

In a study involving trastuzumab-resistant breast cancer cell lines (SKBR3 and BT474), the application of this compound resulted in notable reductions in cell proliferation and enhanced sensitivity to other therapeutic agents . These findings support the potential use of this compound as part of combination therapies aimed at improving outcomes in resistant cancer types.

Dosage Effects in Animal Models

Dosage studies indicate that lower concentrations of this compound effectively inhibit c-Src activity without significant toxicity. This property is advantageous for developing therapeutic regimens that maximize efficacy while minimizing adverse effects .

Propiedades

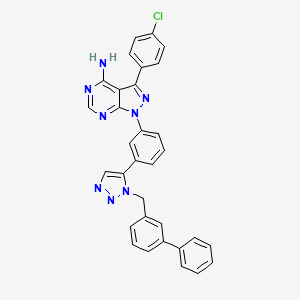

IUPAC Name |

3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIZYQVRKSWIFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23ClN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.